AF488 NHS ester TEA
Description
Significance of Amine-Reactive Probes in Biomolecular Labeling
Among the various types of reactive dyes, amine-reactive probes are the most extensively used for preparing bioconjugates. researchgate.netbiomol.combocascientific.com Their popularity stems from the abundance of primary amine groups (-NH2) in many biomolecules. researchgate.netbocascientific.com In proteins, for instance, primary amines are present at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues. thermofisher.com These amine groups are typically located on the outer surface of proteins under physiological conditions, making them readily accessible for labeling without causing denaturation. thermofisher.com
The use of amine-reactive probes is central to a wide array of biological applications, including immunochemistry, fluorescence in situ hybridization (FISH), cell tracing, and receptor labeling. researchgate.netbiomol.com The stable bond formed between the dye and the biomolecule is crucial for the reliability of these techniques, as the resulting fluorescent conjugates often undergo rigorous experimental conditions. biomol.com
Overview of N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation
N-Hydroxysuccinimide (NHS) esters are a major class of amine-reactive reagents used for bioconjugation. researchgate.netglenresearch.com This chemistry is favored due to its relative simplicity, selectivity, and the stability of the resulting bond. glenresearch.com NHS esters selectively react with primary aliphatic amines to form a highly stable amide bond. glenresearch.comthermofisher.com
The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl group of the NHS ester. This leads to the formation of a tetrahedral intermediate, followed by the elimination of the N-hydroxysuccinimide leaving group. glenresearch.com The reaction is pH-dependent, with an optimal pH range typically between 7.2 and 9. thermofisher.comlumiprobe.com At lower pH, the amine group is protonated, hindering the reaction, while at higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency. thermofisher.comlumiprobe.com
This labeling strategy is highly effective for a variety of biomolecules, including proteins, peptides, and amine-modified oligonucleotides. glenresearch.comlumiprobe.comnih.gov The reaction is generally carried out in aqueous buffers, although the NHS ester itself is often first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). glenresearch.comlumiprobe.com
Introduction to AF488 NHS Ester (TEA) as a Research Tool
AF488 NHS ester (TEA) is a specific amine-reactive fluorescent probe that is widely utilized in research. medchemexpress.cominvivochem.com The "AF488" designation refers to the fluorophore, which is a bright, photostable, and highly water-soluble sulfonated rhodamine dye. lumiprobe.commedkoo.com These properties make it an excellent choice for labeling sensitive proteins and antibodies, as it is less likely to cause precipitation or loss of biological activity. medkoo.com
The "NHS ester" part of the name indicates its reactive group, which targets primary amines on biomolecules to form a stable covalent bond. invivochem.comlumiprobe.com The "(TEA)" signifies that the compound is supplied as a triethylammonium (B8662869) salt, which can influence its solubility and handling properties.
AF488 NHS ester is used in a variety of demanding applications, including microscopy and flow cytometry. medkoo.combroadpharm.com It is characterized by its bright green fluorescence. invivochem.com The high quantum yield and photostability of the AF488 dye contribute to its robust performance in these applications. lumiprobe.com
Table 1: Chemical and Spectroscopic Properties of AF488 NHS Ester (TEA)
| Property | Value |
|---|---|
| Molecular Formula | C31H32N4O13S2 |
| Molecular Weight | 732.73 g/mol |
| Excitation Maximum (λex) | ~495-499 nm lumiprobe.combroadpharm.com |
| Emission Maximum (λem) | ~519-525 nm medchemexpress.comlumiprobe.com |
| Molar Extinction Coefficient (ε) | ~71,800 cm⁻¹M⁻¹ lumiprobe.comlumiprobe.com |
| Fluorescence Quantum Yield (Φ) | ~0.91 lumiprobe.comlumiprobe.com |
| Appearance | Dark orange solid lumiprobe.com |
| Solubility | Good in water, DMSO, and DMF lumiprobe.com |
Table 2: Research Applications of AF488 NHS Ester
| Application | Description |
|---|---|
| Protein and Antibody Labeling | Covalently attaches to proteins and antibodies for visualization and tracking. invivochem.commedkoo.com |
| Fluorescence Microscopy | Used to label specific cellular structures or molecules for high-resolution imaging. medkoo.com |
| Flow Cytometry | Enables the identification and sorting of cells based on the fluorescence of labeled antibodies or probes. broadpharm.com |
| Immunochemistry | Used in techniques like ELISA and Western blotting for the detection of specific antigens. aatbio.combiocompare.com |
| DNA Sequencing Research | Can be used in specialized DNA sequencing methodologies. invivochem.comglpbio.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H32N4O13S2 |
|---|---|
Molecular Weight |
732.7 g/mol |
IUPAC Name |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C25H17N3O13S2.C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);4-6H2,1-3H3 |
InChI Key |
OQTDJZAVCSDIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Mechanistic Principles of Af488 Nhs Ester Tea Bioconjugation
Amine-Specificity and Reaction Pathway
The conjugation of AF488 NHS ester to biological molecules is a targeted process primarily directed at primary amines. thermofisher.com This specificity is crucial for labeling proteins at the N-terminus or at lysine (B10760008) residues. thermofisher.com The reaction mechanism is a well-understood pathway in organic chemistry, ensuring a predictable and stable outcome.
The fundamental reaction for labeling with AF488 NHS ester is a nucleophilic acyl substitution. glenresearch.com This process is initiated when a primary aliphatic amine (R-NH₂) on a target biomolecule acts as a nucleophile. For the amine to be nucleophilic, it must be in its deprotonated, uncharged state. thermofisher.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the N-hydroxysuccinimide ester. glenresearch.com This attack leads to the formation of a transient, unstable tetrahedral intermediate. glenresearch.com
Following the formation of the tetrahedral intermediate, the reaction proceeds rapidly to a more stable state. The intermediate collapses, resulting in the formation of a highly stable covalent amide bond between the AF488 dye and the target molecule. fishersci.comglenresearch.comresearchgate.net This amide linkage is exceptionally robust, ensuring that the fluorescent label remains securely attached to the biomolecule throughout subsequent experimental procedures. glenresearch.com
Considerations for Cross-Reactivity with Sulfhydryl Groups
N-hydroxysuccinimide (NHS) esters are designed to be highly reactive toward primary amines, forming stable amide bonds. researchgate.netlumiprobe.com However, under certain conditions, they can exhibit cross-reactivity with other nucleophilic groups found in proteins, most notably the sulfhydryl (thiol) groups of cysteine residues. rsc.orgnih.gov
The reaction between an NHS ester and a sulfhydryl group results in the formation of a thioester bond. nih.gov This reaction is generally less favorable than the reaction with primary amines. nih.gov Several factors influence the extent of this cross-reactivity. The reaction of NHS esters with amines is most efficient at a pH range of 8.3-8.5. fluidic.comlumiprobe.com While maleimide-based reagents are specifically designed to react with sulfhydryls at a lower pH of 6.5-7.5, the reactivity of thiols does increase at more alkaline pH, creating potential for competition. thermofisher.com
Despite this, the reaction with amines typically predominates. However, if a large excess of the NHS ester is used, or if highly accessible and reactive cysteine residues are present, labeling at sulfhydryl sites can occur. korambiotech.com The resulting thioester linkage is also notably less stable than the amide bond formed with amines and is more susceptible to hydrolysis. nih.govraineslab.com
In most standard labeling protocols targeting a moderate DOL, the low-level cross-reactivity with sulfhydryls is often considered negligible. However, for applications requiring highly specific amine labeling, or when working with proteins rich in accessible cysteines, this potential side reaction should be considered. In such cases, a two-step process involving a thiol-specific reagent like maleimide (B117702) for sulfhydryls and an NHS ester for amines can ensure specificity. huji.ac.il Alternatively, it is possible to first convert the NHS ester into a more chemoselective thioester reagent, which can then react specifically with an N-terminal cysteine, a strategy used in native chemical ligation. researchgate.netuzh.ch
Methodological Advancements in Biomolecule Labeling with Af488 Nhs Ester Tea
Protein and Antibody Conjugation Strategies
The conjugation of AF488 NHS ester to proteins and antibodies is a common application. The dye's high water solubility makes it an excellent choice for labeling sensitive proteins that may be prone to aggregation or loss of function when conjugated with more hydrophobic dyes. lumiprobe.com
Optimizing Labeling Ratios for Functional Integrity
Achieving an optimal degree of labeling (DOL) is critical to ensure that the functional integrity of the protein or antibody is maintained while providing a sufficient fluorescent signal. A molar ratio of dye to protein that is too high can lead to quenching of the fluorescence signal and may interfere with the biological activity of the molecule. researchgate.net Conversely, a low DOL may result in a signal that is too weak for detection.
The recommended starting point for optimization is often a 10:1 molar ratio of AF488 NHS ester to the protein. sigmaaldrich.commedchemexpress.com However, the optimal ratio can vary depending on the specific protein and its concentration. It is often advisable to test a range of molar ratios, such as 5:1, 15:1, and 20:1, to determine the ideal conditions for a particular experiment. sigmaaldrich.com The protein concentration itself is a key factor, with concentrations between 2-10 mg/mL being recommended for efficient conjugation. sigmaaldrich.commedchemexpress.com Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL. sigmaaldrich.commedchemexpress.com
The reaction is typically carried out in a buffer with a pH of 8.3-8.5, such as a 0.1 M sodium bicarbonate solution, to ensure that the primary amino groups on the protein are deprotonated and available for reaction. lumiprobe.comfishersci.co.uk It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester. medchemexpress.comlumiprobe.com
| Parameter | Recommended Range | Notes |
|---|---|---|
| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | Optimal ratio is protein-dependent. |
| Protein Concentration | 2-10 mg/mL | Concentrations <2 mg/mL reduce efficiency. sigmaaldrich.commedchemexpress.com |
| Reaction pH | 8.3-8.5 | Ensures primary amines are reactive. lumiprobe.comfishersci.co.uk |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Avoid amine-containing buffers (e.g., Tris). medchemexpress.comlumiprobe.com |
| Reaction Time | 1 hour | At room temperature. fishersci.co.uk |
Purification Techniques for Labeled Bioconjugates
Following the conjugation reaction, it is essential to remove any unreacted AF488 NHS ester and byproducts of the reaction, such as N-hydroxysuccinimide. Several purification methods are commonly employed, with the choice of technique often depending on the scale of the reaction and the nature of the biomolecule.
Gel filtration chromatography is a widely used method for separating the labeled protein from smaller, unconjugated dye molecules. lumiprobe.comfishersci.co.uk Columns packed with resins like Sephadex G-25 are effective for this purpose. sigmaaldrich.commedchemexpress.com The reaction mixture is loaded onto the column, and as the sample passes through, the larger protein-dye conjugates elute first, while the smaller, unreacted dye molecules are retained and elute later.
Spin columns offer a convenient and rapid method for purifying small quantities of labeled proteins. aatbio.com These columns contain a gel filtration matrix and are used in a centrifuge to separate the conjugate from free dye.
For some applications, dialysis can be used to remove unreacted dye, particularly for larger sample volumes. fishersci.co.uk Additionally, ethanol or acetone precipitation can be an effective method for purifying labeled proteins and nucleic acids. lumiprobe.com
| Purification Method | Principle | Commonly Used For |
|---|---|---|
| Gel Filtration Chromatography (e.g., Sephadex G-25) | Size exclusion | Separating labeled macromolecules from free dye. sigmaaldrich.commedchemexpress.comlumiprobe.com |
| Spin Columns | Size exclusion in a microcentrifuge format | Rapid purification of small-scale reactions. aatbio.com |
| Dialysis | Diffusion across a semi-permeable membrane | Removal of small molecules from larger ones. fishersci.co.uk |
| Ethanol/Acetone Precipitation | Differential solubility | Precipitating proteins and nucleic acids, leaving small molecules in solution. lumiprobe.com |
High-Hydrophilicity Benefits for Sensitive Proteins and Antibodies
AF488 is a sulfonated rhodamine dye, which contributes to its high hydrophilicity. lumiprobe.com This property is particularly advantageous when labeling sensitive proteins and antibodies that may be prone to denaturation or aggregation when conjugated with more hydrophobic fluorescent dyes. The water-soluble nature of AF488 helps to maintain the native conformation and biological activity of the labeled protein. lumiprobe.com
Hydrophilic dyes can also reduce non-specific binding of the labeled protein to other surfaces or molecules, leading to lower background signals and improved signal-to-noise ratios in imaging and other applications. Furthermore, the high fluorescence quantum yield and photostability of AF488 contribute to the generation of bright and stable fluorescent signals, making it suitable for demanding applications such as single-molecule tracking. lumiprobe.comnih.gov
Nucleic Acid Modification Protocols
AF488 NHS ester is also a valuable tool for the fluorescent labeling of nucleic acids, particularly oligonucleotides that have been modified to contain a primary amine.
Labeling of Amino-Modified Oligonucleotides
Oligonucleotides can be synthesized with a primary amine group at either the 5' or 3' end, or internally. This amino group serves as a reactive handle for conjugation with AF488 NHS ester. fishersci.co.uk The labeling reaction is similar to that of proteins, with the NHS ester reacting with the amino group to form a stable amide linkage.
The reaction is typically carried out in a bicarbonate or borate buffer at a pH of around 8.5 to 9.0. glenresearch.com The amino-modified oligonucleotide is dissolved in the buffer, and a solution of the AF488 NHS ester in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is added. aatbio.com The reaction is generally allowed to proceed for a few hours at room temperature. aatbio.com
Following the reaction, the labeled oligonucleotide must be purified from the excess unreacted dye. This can be achieved through methods such as ethanol precipitation or by using desalting columns. glenresearch.comaatbio.com For higher purity, reversed-phase high-performance liquid chromatography (HPLC) can be employed. glenresearch.comaatbio.com
| Step | Description | Key Considerations |
|---|---|---|
| 1. Oligonucleotide Preparation | Dissolve amino-modified oligonucleotide in conjugation buffer. | Ensure buffer is free of primary amines. aatbio.com |
| 2. Dye Preparation | Dissolve AF488 NHS ester in anhydrous DMF or DMSO. | Prepare fresh to avoid hydrolysis of the NHS ester. glenresearch.com |
| 3. Conjugation Reaction | Mix the oligonucleotide and dye solutions. | Incubate for 1-3 hours at room temperature. aatbio.com |
| 4. Purification | Remove excess dye via ethanol precipitation, desalting columns, or HPLC. | Choice of method depends on the required purity. glenresearch.comaatbio.com |
Integration into DNA Sequencing Methodologies
Fluorescently labeled oligonucleotides are fundamental to many DNA sequencing technologies, including Sanger sequencing and next-generation sequencing (NGS). In these methods, fluorescent dyes are used to label either the primers or the terminator nucleotides. As the DNA is synthesized, the incorporation of these labeled components allows for the optical detection of the nucleotide sequence.
Applications in RNA Labeling Techniques
The conjugation of AF488 NHS ester to RNA molecules is a powerful technique for fluorescently tagging RNA for various downstream applications. This method relies on a post-synthetic modification strategy where the RNA molecule is first functionalized to contain a primary amine group, which then serves as a reactive site for the N-hydroxysuccinimide (NHS) ester.
The introduction of a primary amine onto the RNA is a critical prerequisite for labeling. One common approach involves the enzymatic incorporation of amine-modified nucleotides, such as aminoallyl-uridine triphosphate (aa-UTP), during in vitro transcription. This produces an "aminoallyl-RNA" (aa-RNA) with primary amines accessible for labeling. Another strategy involves the chemical modification of the RNA post-synthesis. For instance, the 3'-terminal ribose of an RNA molecule can be oxidized with sodium periodate (NaIO₄) to form reactive dialdehyde groups. These aldehydes can then be reacted with a bifunctional linker molecule containing a hydrazide and an amine, or directly with ethylenediamine, to introduce a primary amine.
Once the RNA is amine-modified, it is reacted with the AF488 NHS ester. The reaction involves the nucleophilic attack of the primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This coupling reaction is highly pH-dependent, with optimal conditions typically found in a buffer with a pH between 8.3 and 8.5, such as a 0.1 M sodium bicarbonate solution. At this pH, the primary amine is sufficiently deprotonated to be reactive, while the hydrolysis of the NHS ester is minimized. Solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are often used to dissolve the AF488 NHS ester before adding it to the aqueous solution of the amine-modified RNA.
This labeling strategy is widely employed in molecular biology for applications such as Fluorescence in situ Hybridization (FISH), where fluorescently labeled RNA probes are used to detect specific RNA sequences within cells. It is also integral to single-molecule studies, such as Förster Resonance Energy Transfer (FRET), which investigate RNA structure and dynamics.
Table 1: Key Steps in Post-Synthetic RNA Labeling with AF488 NHS Ester
| Step | Description | Key Reagents | Optimal pH |
|---|---|---|---|
| 1. Amine Modification | Introduction of a primary amine onto the RNA molecule. | Aminoallyl-UTP, Sodium Periodate, Ethylenediamine | Varies by method |
| 2. NHS Ester Coupling | Reaction of the amine-modified RNA with AF488 NHS ester to form a stable amide bond. | AF488 NHS Ester, DMSO/DMF | 8.3 - 8.5 |
| 3. Purification | Removal of unreacted dye and byproducts. | Gel filtration, Ethanol precipitation | N/A |
Small Molecule Derivatization for Analytical Detection
Amine Analysis in Complex Biological Matrices
AF488 NHS ester serves as a highly effective derivatization agent for the detection and quantification of primary amines in complex biological samples. Many organic amines, which are of significant interest in biomedical and agricultural research, are not natively fluorescent and therefore difficult to detect with high sensitivity. AF488 NHS ester covalently binds to these primary amines, tagging them with a bright, photostable fluorophore that can be easily detected.
A key advantage of AF488 NHS ester is its high specificity for primary amines. In aqueous and biological samples, the N-hydroxysuccinimide ester functionality selectively reacts with primary amines to form stable amide bonds. This specificity provides a distinct advantage over other amine-reactive chemistries, such as those involving isothiocyanates, which can exhibit cross-reactivity with sulfhydryl groups. The spontaneous nature of the derivatization reaction in aqueous environments circumvents the need for additional coupling reagents, simplifying sample preparation. This makes it a robust tool for analyzing amines in matrices like cell lysates, plasma, and agricultural samples.
Derivatization for Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
The combination of AF488 NHS ester derivatization with capillary electrophoresis and laser-induced fluorescence (CE-LIF) detection provides a powerful analytical method for the highly sensitive analysis of small organic molecules, particularly long-chain primary amines. CE-LIF is an ideal platform for separating and detecting the fluorescently labeled amines due to its high separation efficiency and the low limits of detection afforded by laser-induced fluorescence.
Research has focused on optimizing the labeling conditions to maximize derivatization efficiency for CE-LIF analysis. Studies have shown that for long-chain primary amines, the reaction is efficient in solvents such as dimethylsulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF). The addition of an organic base, specifically N,N-diisopropylethylamine (DIEA), is required to achieve efficient derivatization of these hydrophobic amines. However, high concentrations of DIEA (>5 mM) can lead to increased background signals from contaminants. The optimal incubation time for the reaction has been determined to be greater than 12 hours at room temperature to ensure complete derivatization.
Using these optimized labeling conditions, the method has demonstrated excellent sensitivity, with limits of detection for long-chain primary amines reported to be in the low nanomolar range, between 5 and 17 nM. The separation is typically performed using a simple micellar electrokinetic chromatography (MEKC) buffer, such as one containing sodium dodecylsulfate (SDS) and a carbonate buffer at pH 10.
Table 2: Optimized Conditions for Amine Derivatization with AF488 NHS Ester for CE-LIF
| Parameter | Optimized Condition | Source |
|---|---|---|
| Solvents | Dimethylsulfoxide (DMSO), Ethanol, N,N-dimethylformamide (DMF) | |
| Base Catalyst | N,N-diisopropylethylamine (DIEA) required for long-chain amines | |
| Incubation Time | > 12 hours at room temperature | |
| Separation Buffer | 12 mM Sodium Dodecylsulfate (SDS) and 5 mM Carbonate, pH 10 | |
| Limit of Detection | 5 - 17 nM |
Advanced Research Applications of Af488 Nhs Ester Tea Conjugates
Fluorescence Microscopy and Imaging Techniques
AF488 NHS ester (TEA) is a dye of choice for many demanding microscopy applications due to its bright green fluorescence and excellent photostability. medkoo.cominvivochem.com Its NHS ester group readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds, allowing for robust and specific labeling. lumiprobe.cominvivochem.com
High-Resolution and Single-Molecule Imaging
The exceptional brightness and photostability of AF488 make it highly suitable for high-resolution and single-molecule imaging techniques. thermofisher.com These properties are critical for detecting the faint signals from individual fluorophores. In techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, which is commonly used for single-molecule studies, AF488-labeled molecules can be clearly visualized. researchgate.net For instance, microtubules labeled with a low density of Alexa Fluor 488 have been successfully imaged, with the fluorescence of individual dye molecules being resolved and their photobleaching characteristics analyzed. researchgate.net The ability to observe single-step photobleaching confirms the presence of single AF488 molecules, a crucial calibration for quantitative single-molecule studies in living cells. researchgate.net
Table 1: Photophysical Properties of AF488 Relevant to High-Resolution Imaging
| Property | Value | Source |
|---|---|---|
| Excitation Maximum | ~499 nm | aatbio.com |
| Emission Maximum | ~520 nm | aatbio.combroadpharm.com |
| Extinction Coefficient | ~71,000 cm⁻¹M⁻¹ | aatbio.com |
| pH Insensitivity Range | pH 4-10 | thermofisher.comaatbio.com |
Immunofluorescence and Cellular Localization Studies
In immunofluorescence (IF), AF488 NHS ester is widely used to label antibodies, which then bind to specific antigens within cells, allowing for the visualization of target proteins and their subcellular localization. The high water solubility of AF488 helps to prevent the aggregation of labeled proteins, ensuring clear and specific signals. aatbio.com For example, AF488-conjugated secondary antibodies are routinely used to detect primary antibodies bound to cellular structures like the cytoskeleton. thermofisher.com This enables researchers to obtain high-contrast images of specific proteins and understand their distribution and organization within the cellular environment.
Application in Live Cell Imaging Methodologies
The properties of AF488, including its high hydrophilicity and resistance to photobleaching, make it an excellent candidate for live-cell imaging. medchemexpress.com Its fluorescence is stable over a wide pH range, which is advantageous when imaging within the dynamic and varied pH environments of cellular compartments. thermofisher.com Researchers have utilized AF488 conjugates to track the movement and dynamics of proteins and other molecules within living cells over extended periods. For instance, cell-permeant versions of AF488-based probes can be used to stain specific organelles like mitochondria in living cells, providing insights into their real-time dynamics. lumiprobe.com
FRET-Based Assays Utilizing AF488 Conjugates
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. AF488 often serves as a donor fluorophore in FRET pairs due to its spectral properties. plos.org When an AF488-labeled molecule (the donor) comes into close proximity with another molecule labeled with a suitable acceptor fluorophore, energy can be transferred from the donor to the acceptor. This energy transfer results in quenching of the donor's fluorescence and an increase in the acceptor's emission. plos.org This principle is used to design assays that can quantify the binding affinity and kinetics of protein-protein or protein-ligand interactions. plos.orggoogle.com For example, a FRET-based assay using Alexa Fluor 488-labeled LFA-1 and Alexa Fluor 555-labeled ICAM-1 was developed to study their interaction, demonstrating the utility of AF488 in screening for inhibitors of this interaction. plos.org
Table 2: Example of a FRET-Based Assay Using AF488
| Application | Donor | Acceptor | Key Finding | Source |
|---|---|---|---|---|
| LFA-1/ICAM-1 Interaction Assay | Alexa Fluor 488-LFA-1 | Alexa Fluor 555-D1-D2-Fc | Confirmed FRET upon binding, enabling inhibitor screening. | plos.org |
| Protein-Small Molecule Interaction | Donor-tagged Protein of Interest | Acceptor-labeled Small Molecule Ligand | Dose-dependent change in TR-FRET signal determines binding affinity. | google.com |
Flow Cytometry and Cell Population Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. AF488 is one of the most common fluorophores used in this application due to its excitation by the 488 nm laser line found in most cytometers. thermofisher.comfishersci.ca
Cell Surface Protein Labeling for Phenotyping
AF488 NHS ester is used to label antibodies that recognize specific cell surface proteins or markers. medchemexpress.com This allows for the identification and quantification of different cell populations within a complex mixture, a process known as immunophenotyping. For example, splenocytes can be stained with an AF488-conjugated antibody against a specific marker, like FOXP3, to identify and quantify regulatory T cells within the lymphocyte population. thermofisher.com The brightness of AF488 allows for the clear distinction between positive and negative cell populations, even when the target protein is expressed at low levels. thermofisher.com
Intracellular Staining for Functional Assays
The ability to label intracellular targets with AF488 NHS ester (TEA) allows for the detailed investigation of cellular processes. By conjugating the dye to specific antibodies, researchers can visualize the localization and dynamics of intracellular proteins. This is particularly valuable in functional assays where understanding a protein's location within the cell is crucial to determining its function. For instance, AF488-labeled antibodies can be used in immunofluorescence microscopy to map the distribution of proteins within different cellular compartments.
Quantitative Analysis in High-Throughput Screening
High-throughput screening (HTS) methodologies often rely on fluorescent readouts for rapid and quantitative analysis of large numbers of samples. AF488 NHS ester (TEA) is well-suited for HTS applications due to its bright and photostable fluorescence. fishersci.com In one exemplary application, a high-throughput imaging-based screen was developed to identify genes that regulate mitochondrial morphology. nih.gov In this screen, cells were stained with antibodies targeting mitochondrial proteins, which were then visualized with AF488-conjugated secondary antibodies, allowing for the quantitative assessment of mitochondrial fragmentation or elongation across thousands of samples. nih.gov
Immunoassay Development and Protein Detection
The amine-reactive nature of AF488 NHS ester (TEA) makes it a valuable reagent for the development of various immunoassays designed for sensitive protein detection. medchemexpress.commedchemexpress.eu
Enzyme-Linked Immunosorbent Assay (ELISA) Applications
In the context of ELISA, AF488 NHS ester (TEA) can be used to label detection antibodies, creating a fluorescent signal that is proportional to the amount of target antigen captured in the well. This offers an alternative to traditional enzyme-based detection systems and can provide high sensitivity and a broad dynamic range. biocompare.com The use of fluorescently labeled antibodies simplifies the assay workflow by eliminating the need for a separate substrate development step.
Western Blotting and Electrophoretic Detection
AF488 NHS ester (TEA) is also employed in Western blotting for the fluorescent detection of proteins. biocompare.com After separating proteins by gel electrophoresis and transferring them to a membrane, the target protein can be probed with a primary antibody followed by an AF488-conjugated secondary antibody. This allows for the visualization and quantification of the protein of interest with high sensitivity. lumiprobe.com The use of mixed isomer dyes can lead to doubled peaks in electrophoretic separations, so isomerically pure forms are preferred. lumiprobe.comlumiprobe.com
Microplate-Based Screening Formats
Microplate-based assays are a cornerstone of modern drug discovery and diagnostics, and AF488 NHS ester (TEA) is frequently utilized in these formats. medchemexpress.com For example, in a screening protocol to identify peptide ligands for host cell proteins, IgG was labeled with AF488 NHS ester. invivochem.com The labeled IgG was then used to screen a solid-phase peptide library on beads in a 96-well plate format. invivochem.com The fluorescence intensity of each bead, corresponding to the binding of the AF488-labeled IgG, was measured using a fluorescence microscope to identify lead candidates. invivochem.com
Probing Molecular Interactions and Dynamics
Understanding the interactions between molecules is fundamental to cell biology. AF488 NHS ester (TEA) provides a means to fluorescently label proteins and other biomolecules, enabling the study of their binding and dynamic behavior. medchemexpress.commedchemexpress.eu By labeling one interacting partner with AF488, researchers can track its association with another molecule through techniques such as fluorescence resonance energy transfer (FRET) or by observing its co-localization within a cell or in a multi-component complex.
Solid-Phase Peptide Library Screening
AF488 NHS ester is a valuable tool for solid-phase peptide library screening. medchemexpress.cominvivochem.com This technique involves synthesizing large numbers of different peptides on solid supports, such as resin beads, and then screening them for binding to a target molecule of interest. By labeling the target molecule, such as an antibody, with AF488 NHS ester, researchers can easily identify which peptides in the library bind to the target. medchemexpress.cominvivochem.com
A typical workflow for this application involves the following steps:
Labeling the Target Protein: The target protein, for example, an IgG antibody, is dissolved in a suitable buffer (e.g., 50 mM sodium phosphate, 20 mM sodium chloride, pH 8.3). medchemexpress.cominvivochem.com A solution of AF488 NHS ester in an anhydrous solvent like dimethylformamide (DMF) is then added to the protein solution and incubated to allow the labeling reaction to occur. medchemexpress.cominvivochem.com
Purification of the Labeled Protein: The resulting fluorescently labeled protein (e.g., IgG-AF488) is purified from the excess, unreacted dye. invivochem.com
Screening the Peptide Library: The deprotected peptide library, which is on a solid support like resin beads, is incubated with the labeled protein. medchemexpress.cominvivochem.com
Washing and Imaging: After incubation, the resin beads are thoroughly washed to remove any unbound labeled protein. medchemexpress.cominvivochem.com The beads are then imaged using a fluorescence microscope. medchemexpress.cominvivochem.com Beads that have bound the AF488-labeled protein will exhibit green fluorescence, allowing for their isolation and the identification of the peptide sequence. medchemexpress.cominvivochem.com
This method allows for the high-throughput screening of vast peptide libraries to discover new binding partners for proteins and other molecules.
| Step | Description | Key Reagents |
| 1 | Labeling of the target protein | AF488 NHS ester, Target Protein (e.g., IgG), Sodium Phosphate Buffer, DMF |
| 2 | Incubation with peptide library | Labeled Protein, Solid-phase peptide library |
| 3 | Washing | PBS-T (PBS with Tween 20) |
| 4 | Detection | Fluorescence Microscopy |
Development of Fluorescent Biosensors
The fluorescent properties of AF488 make it a key component in the development of fluorescent biosensors. researchgate.netantibodies.com These biosensors are designed to detect the presence of specific analytes through changes in fluorescence. AF488 NHS ester can be used to label proteins or other molecules that will act as the recognition element of the biosensor. nih.govaatbio.com
For instance, AF488 has been shown to be sensitive to the presence of free iron, with its fluorescence being quenched upon complexation with ferric ions (Fe³⁺). researchgate.net This property has been exploited to create nanosensors for iron detection. researchgate.net In another application, an electrochemical biosensor for SARS-CoV-2 detection was developed using a peptide functionalized with AF488 NHS ester. antibodies.com
The development of such biosensors often involves:
Probe Design: Selecting a recognition molecule (e.g., protein, peptide, antibody) that specifically interacts with the target analyte.
Fluorescent Labeling: Covalently attaching AF488 NHS ester to the recognition molecule. The NHS ester reacts with primary amines on the molecule to form a stable amide bond. lumiprobe.combioacts.com
Assay Development: Designing an assay where the interaction between the recognition molecule and the analyte results in a measurable change in the fluorescence of AF488, such as quenching or enhancement. researchgate.net
The high quantum yield and photostability of AF488 contribute to the sensitivity and reliability of these biosensors. antibodies.com
| Biosensor Type | Analyte | Principle of Detection |
| Iron Nanosensor | Ferric Iron (Fe³⁺) | Fluorescence quenching of AF488 upon binding to iron. researchgate.net |
| Electrochemical Biosensor | SARS-CoV-2 | Utilizes a stapled hACE-2 N-terminal alpha helix peptide functionalized with a fluorescent dye. antibodies.com |
Site-Specific Protein Labeling for Structural and Functional Studies (e.g., SNAP-tags)
AF488 NHS ester is utilized in advanced protein labeling techniques like SNAP-tag technology for site-specific modification of proteins. nih.gov The SNAP-tag is a self-labeling protein tag that covalently reacts with O⁶-benzylguanine (BG) derivatives. nih.gov While AF488 NHS ester itself does not directly react with the SNAP-tag, it is used to synthesize fluorescent BG derivatives.
The process involves reacting BG-NH₂ with AF488 NHS ester in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as anhydrous N,N-dimethylformamide (DMF). nih.gov The resulting BG-AF488 substrate can then be used to specifically label SNAP-tag fusion proteins. nih.govneb.com
This site-specific labeling offers several advantages:
Precision: The fluorophore is attached to a specific site on the protein of interest, which is crucial for many structural and functional studies.
Versatility: A wide variety of fluorophores and other molecules can be attached to the BG moiety. nih.gov
Live-Cell Imaging: Cell-impermeable versions, such as SNAP-Surface Alexa Fluor 488, allow for the specific labeling of proteins on the cell surface. nih.govneb.combiocompare.comneb.com
SNAP-tag fusion proteins labeled with SNAP-Surface Alexa Fluor 488 exhibit an excitation maximum around 496 nm and an emission maximum at approximately 520 nm, making them suitable for imaging with standard fluorescein (B123965) filter sets. nih.govneb.combiocompare.com
| Labeling Strategy | Target | Key Features |
| SNAP-tag Labeling | SNAP-tag fusion proteins | Site-specific, covalent labeling. nih.gov |
| Cell Surface Labeling | Extracellular SNAP-tag fusions | Uses cell-impermeable BG-AF488 derivatives. nih.govneb.com |
| Intracellular Labeling | Intracellular SNAP-tag fusions | Requires cell-permeable BG-AF488 derivatives. nih.gov |
Integration into Nanotechnology and Advanced Materials
The unique properties of AF488 NHS ester have led to its integration into the fields of nanotechnology and advanced materials, enabling the creation of sophisticated tools for biomedical applications.
Nanoparticle Functionalization for Targeted Delivery
AF488 NHS ester is used to fluorescently label nanoparticles for tracking and visualization in targeted delivery systems. nih.govrero.ch These nanoparticles can be engineered to specifically bind to and deliver therapeutic agents to target cells, such as cancer cells. nih.govresearchgate.net
The functionalization process often involves:
Surface Modification of Nanoparticles: The surface of nanoparticles (e.g., mesoporous silica (B1680970) nanoparticles, gold nanoparticles) is modified with functional groups, such as amines. nih.govtandfonline.combiorxiv.orgbiorxiv.org
Antibody/Ligand Conjugation: Targeting moieties, like antibodies that recognize specific cell surface markers (e.g., CD44, EGFR), are attached to the nanoparticles. nih.govbiorxiv.orgbiorxiv.org
Fluorescent Labeling: AF488 NHS ester is used to label either the nanoparticle directly or the targeting antibody, allowing for the visualization of the nanoparticles' distribution and cellular uptake via fluorescence microscopy. nih.govrero.chbiorxiv.orgbiorxiv.org
This approach allows researchers to study the biodistribution of nanoparticles and confirm their specific targeting capabilities, which is essential for the development of effective drug delivery systems. nih.govrero.ch
| Nanoparticle Type | Targeting Ligand | Application |
| Mesoporous Silica Nanoparticles (MSNPs) | Anti-CD44 Antibody | Targeted delivery to CD44-expressing cells. nih.govbiorxiv.orgbiorxiv.org |
| Gold Nanoparticles (AuNPs) | Trastuzumab (TZB) | Targeted delivery to ERBB2-positive breast cancer cells. rero.ch |
| Titanium Dioxide (TiO₂) Nanotubes | AEAPMS silane (B1218182) linker | General nanomaterial labeling for cell-exposure studies. tandfonline.com |
Hydrogel Modification for Biomimetic Environments
AF488 NHS ester plays a role in the modification and characterization of hydrogels designed to mimic the extracellular matrix and create biomimetic environments for cell culture. researchgate.netacs.orgbiorxiv.orgnih.govbiorxiv.orgwhiterose.ac.uk These hydrogels provide a more physiologically relevant three-dimensional environment for cells compared to traditional two-dimensional cell culture. researchgate.net
AF488 NHS ester can be used in several ways in this context:
Labeling Hydrogel Components: The amine-reactive nature of the NHS ester allows for the labeling of proteins like collagen or other polymers containing primary amines that are used to form the hydrogel. acs.orgnih.govwhiterose.ac.uk This enables researchers to visualize the hydrogel structure.
Tracking Cell-Hydrogel Interactions: In some applications, molecules or particles labeled with AF488 NHS ester are incorporated into the hydrogel to study cellular processes like phagocytosis. biorxiv.orgbiorxiv.org For example, photoreceptor outer segment (POS) particles were labeled with an ATTO 488 NHS ester to study their uptake by retinal pigment epithelium (RPE) cells cultured on a biomimetic hydrogel. biorxiv.orgbiorxiv.org
Visualizing Patterned Hydrogels: In advanced hydrogel systems where growth factors or other proteins are patterned in three dimensions, fluorescent labels like AF488 are crucial for visualizing the spatial organization of these cues. researchgate.net
These applications of AF488 NHS ester are vital for developing and validating advanced biomaterials that can better replicate the complex cellular environments found in living tissues. researchgate.netbiorxiv.orgbiorxiv.org
| Hydrogel Application | Labeled Component | Purpose of Labeling |
| Muscle Regeneration | Collagen | To create cross-linkable hydrogels for skeletal muscle tissue engineering. whiterose.ac.uk |
| Retinal Research | Photoreceptor Outer Segments (POS) | To study phagocytosis by retinal pigment epithelium cells. biorxiv.orgbiorxiv.org |
| 3D Protein Patterning | Growth Factors (e.g., SHH, CNTF) | To visualize the spatial arrangement of immobilized proteins in the hydrogel. researchgate.net |
Methodological Considerations and Challenges in Utilizing Af488 Nhs Ester Tea
Impact of Isomeric Purity on Analytical Separations
AF488 NHS ester, as a sulfonated rhodamine dye, is synthesized as a mixture of two structural isomers: the 5-isomer and the 6-isomer. lumiprobe.com While these isomers possess nearly identical photophysical properties, their slight structural differences can have a significant impact on high-resolution analytical separation techniques. lumiprobe.com When a mixture of isomers is used to label a biomolecule, the resulting conjugate population will also be heterogeneous, containing the target molecule labeled with either the 5-AF488 or the 6-AF488 isomer.
This isomeric heterogeneity can manifest as peak doubling or broadening in techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). lumiprobe.com For applications requiring precise analytical separation and characterization of labeled products, such as quantitative proteomics or detailed peptide mapping, the use of an isomerically mixed dye can complicate data interpretation and reduce resolution. Therefore, for demanding applications, it is highly recommended to use an isomerically pure form of the AF488 NHS ester. lumiprobe.com The use of a single isomer ensures a homogenous labeled product, leading to sharper, single peaks in analytical separations and more accurate quantification.
Table 1: Characteristics of AF488 NHS Ester Isomers
| Feature | 5-Isomer | 6-Isomer | Isomer Mixture |
|---|---|---|---|
| Photophysical Properties | Nearly identical to 6-isomer | Nearly identical to 5-isomer | Bright and photostable |
| Reactivity | Amine-reactive | Amine-reactive | Amine-reactive |
| Impact on HPLC/CE | Single, sharp peaks | Single, sharp peaks | Potential for doubled or broadened peaks |
| Recommended Use | High-resolution analytical techniques | High-resolution analytical techniques | General labeling applications not requiring high-resolution separation |
Photophysical Stability and Photobleaching Mitigation Strategies
A significant advantage of the Alexa Fluor family of dyes, including AF488, is their enhanced photostability compared to traditional fluorophores like fluorescein (B123965) (FITC). dianova.comuci.eduthermofisher.com AF488 exhibits robust fluorescence that is less susceptible to photobleaching, allowing for more prolonged or intensive imaging sessions before significant signal loss occurs. uci.eduabcam.com This property is crucial for applications such as time-lapse live-cell imaging and super-resolution microscopy. The fluorescence of AF488 is also notably stable across a wide pH range (pH 4 to 10), which is a significant advantage over fluorescein, whose fluorescence diminishes in acidic environments. dianova.comabcam.com The fluorescence quantum yield of AF488 is high, approximately 0.92, contributing to its bright signal. thermofisher.comfluorofinder.comthermofisher.com
Despite its inherent stability, intense or prolonged exposure to excitation light will inevitably lead to photobleaching. Several strategies can be employed to mitigate this effect and preserve the fluorescent signal:
Use of Antifade Reagents: Incorporating a commercial or homemade antifade reagent into the mounting medium is one of the most effective methods to reduce photobleaching. thermofisher.comtcichemicals.com These reagents typically work by scavenging free radicals and reactive oxygen species that are generated during the fluorescence excitation-emission cycle and are responsible for the irreversible destruction of the fluorophore.
Optimization of Imaging Parameters: Minimizing the exposure time and the intensity of the excitation light can significantly reduce the rate of photobleaching. Modern microscopy systems allow for precise control over these parameters.
Oxygen Depletion: Some specialized imaging protocols utilize oxygen-depleting enzymatic systems (e.g., glucose oxidase and catalase) in the imaging buffer to reduce the formation of reactive oxygen species. researchgate.net
Table 2: Common Antifade Reagents and Their Properties
| Antifade Reagent | Key Component(s) | Mechanism of Action | Notes |
|---|---|---|---|
| ProLong Series (e.g., ProLong Gold, ProLong Glass) | Varies; often includes radical scavengers | Reduces photobleaching from various reactive species. thermofisher.com | Commercially available, widely used for fixed cells. thermofisher.comucsf.edu |
| VectaShield | Contains p-Phenylenediamine (PPD) or other agents | Scavenges free radicals. | Effective, but PPD can be toxic and may affect certain dyes. ucsf.edu |
| n-Propyl gallate (NPG) | n-Propyl gallate | Antioxidant properties. | Can be used with live cells but may be difficult to dissolve. ucsf.edu |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | DABCO | Free radical scavenger. | Less effective than PPD but also less toxic. ucsf.edu |
| Trolox | Vitamin E analog | Antioxidant; reduces triplet state blinking and photobleaching. | Cell-permeable and suitable for live-cell imaging. |
Background Fluorescence and Signal-to-Noise Enhancement
Achieving a high signal-to-noise ratio (SNR) is critical for sensitive fluorescence detection. Background fluorescence can arise from several sources, including cellular autofluorescence, non-specific binding of the fluorescent conjugate, and fluorescence from the imaging medium or vessel. southernbiotech.comvectorlabs.com
Cellular autofluorescence is often caused by endogenous molecules like NADH, flavins, and collagen, which typically fluoresce in the blue to green region of the spectrum. southernbiotech.combosterbio.com This can be particularly problematic when using green-emitting dyes like AF488. southernbiotech.comoraclebio.com
Strategies to enhance the signal-to-noise ratio include:
Blocking Non-Specific Binding: Prior to antibody incubation in immunofluorescence applications, using a blocking solution is essential. oni.bioabacusdx.comnih.gov These solutions, often containing normal serum from the same species as the secondary antibody or bovine serum albumin (BSA), occupy non-specific binding sites on the sample, preventing the fluorescently labeled antibody from binding randomly and contributing to background noise. oni.biobiotium.com
Optimizing Antibody/Probe Concentration: Titrating the concentration of the AF488-labeled probe is crucial. Using too high a concentration can lead to increased non-specific binding and higher background, while too low a concentration will result in a weak specific signal.
Washing Steps: Thorough washing after incubation with the fluorescent probe is necessary to remove any unbound or loosely bound molecules.
Choice of Fixative: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde (B144438) can induce autofluorescence. southernbiotech.com Optimizing the fixative concentration and incubation time or, if possible, using alternative fixation methods like methanol (B129727) fixation can help reduce this background. oni.bio
Spectral Considerations: In samples with high intrinsic green autofluorescence, it may be advantageous to use fluorophores that emit in the red or far-red regions of the spectrum, as autofluorescence is typically lower at these longer wavelengths. southernbiotech.comoraclebio.com
Computational Subtraction: Image processing software can be used to subtract the background signal. This often involves acquiring an image of an unstained control sample to create a background profile that can then be subtracted from the specifically stained samples. oraclebio.com
Optimizing Conjugation Protocols for Specific Biomolecules and Assays
The covalent labeling of biomolecules with AF488 NHS ester is a robust process, but its efficiency and the quality of the final conjugate depend on the optimization of several reaction parameters. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) to form a stable amide bond. fluidic.comfluorofinder.com
Key Optimization Parameters:
pH: The reaction is highly pH-dependent. The primary amine must be in a non-protonated state to be reactive. The optimal pH range for the conjugation reaction is typically between 8.3 and 8.5. fluidic.comlumiprobe.com At lower pH values, the amine groups are protonated and less reactive. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency. fluidic.com
Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. lumiprobe.comtocris.com Suitable buffers include sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS) adjusted to the optimal pH. lumiprobe.comtocris.com
Biomolecule Purity and Concentration: The biomolecule solution should be free of other amine-containing substances. aatbio.com For proteins, it is important to remove any stabilizing proteins like BSA or gelatin before labeling. The concentration of the biomolecule can also affect labeling efficiency, with concentrations of 2-10 mg/mL often recommended for proteins. tocris.com
Dye-to-Biomolecule Molar Ratio: The molar ratio of AF488 NHS ester to the biomolecule will determine the final degree of labeling (DOL). A higher ratio will generally lead to a higher DOL. However, over-labeling can sometimes compromise the biological activity of the molecule or lead to fluorescence quenching. thermofisher.com The optimal DOL is application-dependent and should be determined empirically. For antibodies, a DOL of 2-10 is often considered acceptable. thermofisher.com
Reaction Time and Temperature: The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C. lumiprobe.comaatbio.com Longer incubation times may not necessarily improve the yield due to the hydrolysis of the NHS ester. researchgate.net
Table 3: General Guidelines for AF488 NHS Ester Conjugation
| Parameter | Proteins (e.g., Antibodies) | Amine-Modified Oligonucleotides |
|---|---|---|
| Optimal pH | 8.3 - 8.5 | 8.5 |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer | 0.1 M Sodium Borate |
| Buffers to Avoid | Tris, Glycine | Tris, Glycine |
| Typical Molar Ratio (Dye:Biomolecule) | 5:1 to 20:1 (to be optimized) | Varies; to be optimized |
| Typical Reaction Time | 1-2 hours at room temperature | 2 hours at room temperature |
| Solvent for Dye | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF |
Calculating the Degree of Labeling (DOL):
After purification of the conjugate to remove free dye, the DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of AF488 (~494 nm).
The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF₂₈₀)] / ε_protein
The concentration of the dye is calculated as: Dye Concentration (M) = A₄₉₄ / ε_dye
The DOL is then the ratio of the dye concentration to the protein concentration. thermofisher.comthermofisher.comnih.gov
A₂₈₀: Absorbance of the conjugate at 280 nm.
A₄₉₄: Absorbance of the conjugate at ~494 nm.
CF₂₈₀: Correction factor for the absorbance of AF488 at 280 nm (approximately 0.11). thermofisher.comthermofisher.com
ε_protein: Molar extinction coefficient of the protein at 280 nm.
ε_dye: Molar extinction coefficient of AF488 at ~494 nm (approximately 71,000 cm⁻¹M⁻¹). thermofisher.comnih.gov
Future Directions and Emerging Research Avenues
Development of Novel AF488-Based Chemical Probes
The core structure of AF488 serves as a scaffold for the creation of novel chemical probes with enhanced functionalities. mdpi.com Research is focused on developing activity-based probes (ABPs) that target specific enzymes or classes of enzymes in their active state. mdpi.com These probes typically consist of three components: a reactive group that covalently binds to the enzyme's active site, a linker, and the AF488 fluorophore for visualization. mdpi.com For instance, second-generation ABPs for sirtuins, a class of NAD+-dependent protein deacylases, have been developed with improved labeling efficiency and sensitivity compared to earlier versions. mdpi.com
Furthermore, AF488 is being incorporated into fluorescent ligands to study receptor-ligand interactions. researchgate.netnih.gov For example, a fluorescent antagonist for the A2A adenosine (B11128) receptor (A2AAR) was synthesized by conjugating an A2AAR antagonist with AF488. This probe, MRS5346, has been instrumental in developing fluorescence polarization-based receptor binding assays. nih.gov These assays offer a non-radioactive alternative for high-throughput screening of new drug candidates. nih.gov The development of such probes allows for the detailed investigation of receptor localization and ligand binding in living cells. researchgate.net
Integration with Multi-Omics Technologies
The integration of AF488 NHS ester labeling with multi-omics technologies is a rapidly advancing field that allows for the simultaneous analysis of different types of biological molecules from the same sample. This approach provides a more comprehensive understanding of cellular function and heterogeneity.
One key area of integration is with spatial transcriptomics and proteomics. nih.govresearchgate.net In techniques like sequential fluorescence in situ hybridization (seqFISH), fluorescently-labeled oligonucleotides, which can be conjugated with AF488 NHS ester, are used to visualize thousands of RNA transcripts in their native cellular context. nih.govresearchgate.net This can be combined with sequential immunofluorescence, where AF488-labeled antibodies are used to detect proteins, providing a multi-layered view of gene and protein expression within tissues. nih.gov
Furthermore, AF488 labeling is being combined with mass spectrometry-based proteomics. thermofisher.comresearchgate.net For instance, in stable isotope labeling by amino acids in cell culture (SILAC), cells are grown in media containing "heavy" or "light" amino acids. thermofisher.com While SILAC itself relies on mass differences, fluorescent labeling with probes like AF488 can be used in complementary assays to visualize and quantify protein expression changes. thermofisher.com Another innovative approach involves enzyme-catalyzed proximity labeling (PL), where a promiscuous labeling enzyme, such as TurboID, is fused to a protein of interest. nih.gov This enzyme then biotinylates nearby proteins, which can be subsequently identified by mass spectrometry. nih.gov AF488-labeled streptavidin can then be used to visualize the location of these biotinylated proteins.
Advanced Imaging Modalities and Super-Resolution Microscopy
The exceptional photophysical properties of AF488, including its high quantum yield and photostability, make it an ideal fluorophore for advanced imaging techniques, particularly super-resolution microscopy (SRM). vulcanchem.comthermofisher.comthermofisher.com SRM techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. thermofisher.com
AF488 is well-suited for several SRM modalities, including:
Stimulated Emission Depletion (STED) Microscopy: In STED, a depletion laser is used to narrow the fluorescence emission spot, leading to higher resolution. The photostability of AF488 allows it to withstand the high-intensity illumination required for STED. vulcanchem.comthermofisher.com
Structured Illumination Microscopy (SIM): SIM uses patterned illumination to generate moiré fringes, which can be computationally reconstructed to create a super-resolution image. thermofisher.com AF488 is a reliable fluorophore for SIM applications.
Single-Molecule Localization Microscopy (SMLM): Techniques like STORM (Stochastic Optical Reconstruction Microscopy) and dSTORM rely on the "blinking" of individual fluorophores to precisely locate their positions. thermofisher.com AF488 can be induced to blink under specific buffer conditions, making it suitable for these methods.
The use of AF488 NHS ester in these advanced imaging modalities allows for the high-density labeling of cellular components, such as the entire membrane proteome, enabling the study of dynamic processes like cell-cell interactions and the formation of tunneling nanotubes. nih.gov
Applications in Synthetic Biology and Bioengineering
In the fields of synthetic biology and bioengineering, AF488 NHS ester is a valuable tool for labeling and tracking engineered cells and biomaterials. Its ability to covalently label proteins and other amine-containing molecules allows for the stable and long-term visualization of these components. glpbio.comlumiprobe.com
One application is in the tracking of engineered cells in co-culture systems and in vivo models. nih.gov For example, different cell populations can be labeled with distinct fluorophores, including AF488, to monitor their interactions and material exchange. nih.gov This has been used to visualize communication between immune cells and to track the fate of transplanted cells. nih.gov
Furthermore, AF488 NHS ester is used to functionalize biomaterials. For instance, extracellular matrix (ECM) components can be anchored with AF488 to study tissue architecture and the diffusion of molecules within the tissue. nih.gov This approach has been used to visualize the distribution of infused substances in brain and tumor tissues. nih.gov In the context of viral engineering, AF488 has been used to label reovirus particles to study their binding to target cells, cellular entry, and immunogenicity, providing a powerful tool for analyzing virus-host interactions. researchgate.net
Q & A
Q. What is the standard protocol for conjugating AF488 NHS ester to proteins in biochemical studies?
AF488 NHS ester reacts with primary amines (e.g., lysine residues or N-termini) under mildly alkaline conditions (pH 8.3–8.5). A typical protocol involves:
- Dissolving the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) or PBS.
- Adding AF488 NHS ester at a molar ratio of 1:4–1:10 (protein:dye) and incubating at 4°C overnight .
- Quenching unreacted esters with 20 mM Tris-HCl (pH 7.4) for 15 minutes.
- Removing free dye via dialysis (MWCO 6–8 kDa), gel filtration (Sephadex G-25), or centrifugal filtration .
- Validating labeling efficiency by measuring absorbance at 280 nm (protein) and 494 nm (AF488) to calculate the degree of labeling (DOL) .
Q. How should AF488 NHS ester be stored to maintain stability, and what factors degrade its reactivity?
- Store lyophilized powder at ≤-20°C in desiccated, light-protected conditions. Avoid repeated freeze-thaw cycles.
- Reconstituted solutions in anhydrous DMSO or DMF should be aliquoted and stored at -20°C for ≤1 month.
- Degradation occurs via hydrolysis of the NHS ester in aqueous environments (accelerated at pH >8.5) and exposure to light or moisture .
Advanced Research Questions
Q. How can labeling efficiency be optimized for polymers or cationic lipids with limited amine accessibility?
- Pre-functionalization : Introduce reactive amines (e.g., 5 mol% AEMA monomers) during polymer synthesis to improve dye attachment .
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance NHS ester solubility and reaction kinetics.
- Dynamic labeling : For hydrophobic polymers, dissolve in water with gentle heating (≤37°C) and add AF488 NHS ester in DMSO (1:10 v/v) to prevent aggregation .
- Post-labeling purification via dialysis (3 days, 4°C, dark) ensures removal of unbound dye without disrupting polymer integrity .
Q. What methodological controls are critical when quantifying AF488-labeled glycoproteins via fluorescence intensity?
- Quenching controls : Include non-lectin-treated samples to account for background fluorescence from unbound proteins .
- Photobleaching mitigation : Use antifade reagents and limit exposure during imaging.
- Normalization : Measure total protein content (e.g., BCA assay) to normalize fluorescence intensity per µg protein .
- Spectral overlap correction : If multiplexing, apply linear unmixing algorithms to separate AF488 signals from overlapping dyes (e.g., AF546) .
Q. How can AF488 NHS ester be used in FRET-based studies to monitor biomolecular interactions?
- Donor-acceptor pairing : Pair AF488 (donor, Ex/Em: 495/519 nm) with a spectrally compatible acceptor (e.g., Alexa Fluor 594, Ex/Em: 590/617 nm).
- Linker design : Ensure ≤10 nm distance between donor and acceptor for efficient energy transfer.
- Validation : Confirm FRET efficiency via acceptor photobleaching or lifetime imaging microscopy (FLIM) .
Q. What experimental strategies resolve contradictions in fluorescence data caused by dye localization or quenching?
- Microscopy controls : Co-stain with organelle-specific dyes (e.g., LysoTracker) to confirm subcellular localization .
- pH sensitivity tests : AF488 fluorescence is pH-stable between pH 4–10; use pH-insensitive dyes (e.g., AF647) for acidic compartments .
- Competitive binding assays : Compare labeled vs. unlabeled biomolecules to rule out steric hindrance or binding interference .
Q. How does AF488 labeling affect the functional or structural properties of ubiquitin or other lysine-rich proteins?
Q. What are best practices for tracking intracellular delivery of AF488-labeled nanoparticles or liposomes?
- Surface charge modulation : Optimize cationic lipid composition (e.g., K3C14/K3C16) to enhance endosomal escape and cytoplasmic release .
- Co-localization analysis : Use confocal microscopy with endosomal/lysosomal markers (e.g., Rab5, LAMP1) to monitor trafficking pathways .
- Live-cell imaging : Maintain low dye concentrations (≤1 µM) to minimize phototoxicity during time-lapse studies .
Methodological Best Practices
- Labeling validation : Always quantify DOL spectrophotometrically (A280/A494) and confirm via SDS-PAGE with in-gel fluorescence scanning .
- Multiplexing : For dual-labeling, select dyes with minimal spectral overlap (e.g., AF488/AF647) and validate using single-labeled controls .
- Data reproducibility : Include biological triplicates and technical replicates (e.g., three independent conjugations) to account for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
